molecular formula C11H16N2 B6193210 1-(2-phenylpyrrolidin-2-yl)methanamine CAS No. 1894525-68-8

1-(2-phenylpyrrolidin-2-yl)methanamine

Cat. No.: B6193210
CAS No.: 1894525-68-8
M. Wt: 176.3
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Description

1-(2-Phenylpyrrolidin-2-yl)methanamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for the development of central nervous system (CNS)-active agents. The compound features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged structure in pharmaceuticals due to its ability to efficiently explore pharmacophore space and contribute to stereochemistry, which is crucial for binding to enantioselective protein targets . The scaffold's three-dimensional coverage, a result of the ring's non-planarity and "pseudorotation," offers advantages over flat aromatic structures by improving solubility and other drug-like properties . The specific substitution pattern of this compound—a phenyl group and an aminomethyl side chain on the pyrrolidine ring—makes it a versatile intermediate for constructing novel ligands. Structurally analogous pyrrolidine-methanamine derivatives are key intermediates in synthesizing compounds that target a range of neuroreceptors . Researchers can utilize this compound as a primary pharmacophore to develop potential treatments for various disorders by exploring its interactions with different receptor systems. Its properties make it a valuable template for structure-activity relationship (SAR) studies aimed at optimizing affinity, selectivity, and CNS multiparameter optimization scores for predicted blood-brain barrier permeability . This compound is provided For Research Use Only and is intended for use in strictly controlled laboratory settings to advance the development of new therapeutic entities.

Properties

CAS No.

1894525-68-8

Molecular Formula

C11H16N2

Molecular Weight

176.3

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-phenylpyrrolidin-2-yl)methanamine typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and methanamine groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted amine with a suitable aldehyde or ketone can lead to the formation of the pyrrolidine ring . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, such as the use of microwave irradiation and specific catalysts .

Chemical Reactions Analysis

1-(2-Phenylpyrrolidin-2-yl)methanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce functional groups like alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 1-(2-phenylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. This compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific structure and the biological context . The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes .

Comparison with Similar Compounds

Key Findings and Implications

Substituent Effects :

  • Aromatic Groups : Phenyl and fluorophenyl enhance receptor binding and stability .
  • Heterocycles : Thiazole or pyridyl groups modify solubility and metal coordination .

Stereochemistry : Chiral pyrrolidine derivatives (e.g., compound 15) are critical for enantioselective synthesis .

Pharmacological Selectivity : Biased agonists like NLX-204 demonstrate how substituents dictate signaling pathway preferences .

Q & A

Q. What are the established synthetic routes for 1-(2-phenylpyrrolidin-2-yl)methanamine, and how can reaction conditions be optimized for high purity?

The synthesis typically involves multi-step routes, such as reductive amination or nucleophilic substitution, under controlled conditions. Key parameters include:

  • Temperature : Maintained between 60–80°C to balance reaction rate and byproduct formation .
  • pH : Adjusted to mildly basic (pH 8–9) to favor amine formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity . Purification often employs column chromatography or recrystallization, with yields monitored via TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions on the pyrrolidine ring and phenyl group .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for chiral variants .

Q. How can researchers ensure compound stability during storage and handling?

Store under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Stability assays using HPLC or UV-Vis spectroscopy under varying conditions (light, temperature) are recommended .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data between spectroscopic and chromatographic analyses?

Discrepancies (e.g., NMR vs. MS) may arise from impurities or tautomerism. Solutions include:

  • Orthogonal validation : Use IR spectroscopy to confirm functional groups or 19^19F NMR for fluorinated analogs .
  • Dynamic HPLC-MS : Monitor real-time degradation or isomerization .
  • Computational modeling : Compare experimental spectra with DFT-calculated structures .

Q. How can derivatization of this compound enhance its biological activity?

  • Functional group addition : Introduce electron-withdrawing groups (e.g., fluorine) to the phenyl ring to modulate binding affinity .
  • Side-chain modification : Replace the methanamine group with bulkier substituents to improve selectivity for target enzymes .
  • Prodrug design : Acetylate the amine to enhance bioavailability, followed by enzymatic cleavage in vivo .

Q. What in vitro and in silico approaches are used to evaluate the compound’s interaction with biological targets?

  • In vitro assays : Competitive binding studies (e.g., fluorescence polarization) or enzyme inhibition assays (IC50_{50} determination) .
  • Molecular docking : Use software like AutoDock to predict binding modes with receptors (e.g., GPCRs or kinases) .
  • SAR studies : Correlate structural variations (e.g., pyrrolidine ring substitution) with activity profiles .

Q. How do solvent and pH conditions influence the compound’s reactivity in downstream applications?

  • Solvent effects : Polar solvents stabilize transition states in SN2 reactions, while non-polar solvents favor nucleophilic aromatic substitution .
  • pH-dependent reactivity : The amine group’s protonation state (pH 7–9) affects its nucleophilicity in coupling reactions .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

Use nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate EC50_{50}/IC50_{50} values. Software like GraphPad Prism ensures reproducibility .

Q. How can researchers address batch-to-batch variability in synthetic yields?

Implement Quality-by-Design (QbD) principles:

  • DoE (Design of Experiments) : Systematically vary factors (temperature, stoichiometry) to identify critical parameters .
  • PAT (Process Analytical Technology) : Use inline FTIR or Raman spectroscopy for real-time monitoring .

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